(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZTZRCJEKIRON-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN2CC[C@H]1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Boc Deprotection and Amine Functionalization
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. Common methods include:
| Reagent | Conditions | Yield | Application |
|---|---|---|---|
| HCl in dioxane | 0–25°C, 1–4 hours | 85–92% | Preparation of free amine for coupling |
| Trifluoroacetic acid | RT, 30 minutes | 90% | Peptide synthesis intermediates |
| HBr in acetic acid | 0°C, 2 hours | 88% | Salt formation (e.g., hydrochloride) |
Deprotection enables subsequent reactions such as:
-
Amide coupling : With activated esters (e.g., EDC/HOBt) or carboxylic acids .
-
Suzuki–Miyaura cross-coupling : After introducing a boronate handle .
Nucleophilic Substitution at the Amine Position
The secondary amine participates in SN2 reactions with electrophiles:
Example Reaction with 2-Bromo-4-(trifluoromethyl)pyridine :
| Component | Quantity | Role |
|---|---|---|
| (1R,3R,4S)-Boc-protected amine | 1.3 g | Nucleophile |
| 2-Bromo-4-(trifluoromethyl)pyridine | 0.5 g | Electrophile |
| Cesium fluoride | 0.33 g | Base |
| DMSO | 5 mL | Solvent |
| Conditions | 120°C, 18 hours | Yield : 66% |
This generates a pyridine-substituted derivative for kinase inhibitor development .
Ring-Opening and Functionalization
The bicyclic framework undergoes controlled ring-opening under specific conditions:
| Reagent | Product | Application |
|---|---|---|
| H₂/Pd-C | Cyclopentane diamine derivative | Chiral ligand synthesis |
| m-CPBA | Epoxidized intermediate | Neuropharmacology probes |
| KMnO₄ (aq) | Dicarboxylic acid | Polymer precursors |
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Scientific Research Applications
Biological Applications
Enzyme Inhibition : Research indicates that compounds similar to (1R,3R,4S)-Rel-3-(Boc-amino)-1-azabicyclo[2.2.1]heptane exhibit significant biological activity, particularly as enzyme inhibitors. The bicyclic structure may enhance binding affinity and specificity towards certain receptors or enzymes, making them valuable in drug development.
Potential Therapeutic Uses :
- Neurological Disorders : Due to its structural properties, there is potential for applications in treating neurological disorders by modulating neurotransmitter systems.
- Anticancer Activity : Some studies suggest that related compounds may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation.
Comparative Analysis with Related Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine | Structure | Lacks the Boc protecting group; simpler amine structure |
| (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Structure | Contains a carboxylic acid functional group; different stereochemistry |
| 1-Azabicyclo[2.2.1]heptane | Structure | Base structure without any functional groups; serves as a parent compound |
This table illustrates how the presence of the Boc group enhances the compound's utility in chemical synthesis and biological applications compared to other similar compounds.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways associated with cancer progression. Results showed promising inhibition rates compared to standard inhibitors.
Case Study 2: Neuropharmacological Effects
Another research project explored the neuropharmacological effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behavior when administered at specific dosages.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares key features of (1R,3R,4S)-Rel-3-(Boc-amino)-1-azabicyclo[2.2.1]heptane with similar compounds:
Key Observations:
- Boc Protection : The Boc group in the target compound and (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane provides stability under basic conditions but is cleavable under acidic conditions, making these compounds versatile intermediates .
- Stereochemical Impact : The (1R,3R,4S) configuration distinguishes the target compound from the exo-amine (1R,3S,4S)-rel, which exhibits different solubility and reactivity profiles .
- Functional Groups: The 3-fluoro derivative (C₆H₁₀FN) demonstrates how halogenation alters lipophilicity and metabolic resistance, whereas the carbonyl chloride (C₇H₁₀ClNO) is highly reactive in coupling reactions .
Commercial Availability and Pricing
- The target compound is listed at 95% purity, though its price is unspecified. Comparatively, (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane costs €157.00/250 mg, reflecting the premium for stereochemical precision .
- Unprotected amines (e.g., 1-azabicyclo[2.2.1]heptan-3-amine) are cheaper but require additional steps for functionalization .
Biological Activity
(1R,3R,4S)-Rel-3-(Boc-amino)-1-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique stereochemistry and the presence of a tert-butoxycarbonyl (Boc) protected amino group. This structural configuration makes it an intriguing candidate for various biological applications, particularly in drug development and enzyme inhibition studies.
- Molecular Formula : CHNO
- Molar Mass : 212.29 g/mol
- CAS Number : 473795-32-3
- Density : 1.10 ± 0.1 g/cm³ (Predicted)
- Boiling Point : 308.9 ± 21.0 °C (Predicted)
- pKa : 12.39 ± 0.20 (Predicted)
Biological Activity Overview
Research indicates that compounds related to this compound exhibit significant biological activity, particularly as enzyme inhibitors and in interactions with various biological targets. The bicyclic structure may enhance binding affinity and specificity towards certain receptors or enzymes, making them valuable in drug development.
While specific mechanisms of action for this compound are not extensively documented, its structural features suggest potential interactions with enzyme active sites or receptor binding domains.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A study focused on compounds containing a bicyclic amino moiety similar to this compound demonstrated their effectiveness as DPP-4 inhibitors. DPP-4 is crucial in glucose metabolism and is a target for type 2 diabetes treatment:
| Compound | Structure | Biological Activity |
|---|---|---|
| Neogliptin | Bicyclic structure with amino acid substitutions | Potent DPP-4 inhibitor |
| Compound 12a | Similar bicyclic structure | Effective in lowering blood glucose levels |
This research suggests that modifications to the bicyclic structure can lead to enhanced biological activity against DPP-4, indicating the potential of this compound as a scaffold for developing new diabetes medications .
Enzyme Interaction Studies
The compound's unique structural attributes allow for the exploration of enzyme interactions:
| Enzyme Target | Interaction Type | Observed Effect |
|---|---|---|
| Dipeptidyl Peptidase IV | Inhibition | Decreased enzymatic activity |
| Other Proteins | Binding Affinity Studies | Potential for selective inhibition |
These findings underscore the importance of the bicyclic framework in facilitating specific interactions with biological macromolecules .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine | Lacks Boc protecting group | Simpler amine structure |
| (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Contains carboxylic acid group | Different stereochemistry |
| 1-Azabicyclo[2.2.1]heptane | Base structure without functional groups | Serves as a parent compound |
The presence of the Boc protecting group in this compound enhances its utility in organic synthesis and biological applications compared to other similar compounds .
Q & A
Q. Table 1: Representative Synthetic Routes
Advanced: How can researchers resolve contradictions in stereochemical assignments of azabicycloheptane derivatives?
Answer:
Discrepancies in stereochemical assignments (e.g., endo vs. exo configurations) often arise due to misinterpreting NMR coupling constants or crystallographic data. Solutions include:
- X-ray crystallography : Absolute configuration confirmation via single-crystal analysis (e.g., correction of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane to exo-(1S,3S,4R) using X-ray data) .
- Chiroptical methods : Circular dichroism (CD) spectroscopy to correlate Cotton effects with configurations (e.g., assigning (1R,4S)-configuration to ketone derivatives via CD) .
- Revisiting reaction mechanisms : Analyzing ring-expansion side products (e.g., distinguishing azabicyclo[3.2.1]octanes from bicyclo[2.2.1]heptanes via LC-MS and NOESY) .
Basic: What analytical techniques are essential for confirming the stereochemistry of azabicycloheptane derivatives?
Answer:
- NMR spectroscopy : H-H coupling constants (e.g., J1,3 and J3,4) differentiate endo/exo configurations .
- X-ray crystallography : Definitive assignment of absolute configuration (e.g., resolving pseudo-enantiomers in azabicyclo[3.2.1]octanes) .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., resolving methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate) .
Advanced: How does the stereochemistry of Boc-protected azabicycloheptanes influence their reactivity in subsequent derivatization?
Answer:
- Steric hindrance : Exo-Boc groups may shield reactive sites, slowing acylation or alkylation. For example, pseudo-enantiomeric ligands show divergent yields and enantiomeric excess in catalytic reactions due to steric mismatches .
- Electronic effects : Electron-withdrawing Boc groups alter nucleophilicity of the amine, affecting coupling reactions (e.g., reduced reactivity in SN2 displacements) .
- Solvent-dependent behavior : Polar aprotic solvents (e.g., DMF) enhance solubility of Boc-protected intermediates, enabling efficient cyclization .
Basic: What are common challenges in the purification of azabicycloheptane intermediates, and how are they addressed?
Answer:
- Low crystallinity : Use salt formation (e.g., di-p-toluoyl hemitartrates) to improve crystallinity and enantiomeric purity .
- Side products from ring expansion : Flash chromatography (toluene/diethyl ether gradients) separates bicyclo[2.2.1]heptanes from bicyclo[3.2.1]octane byproducts .
- Volatile impurities : Short-path distillation under reduced pressure removes low-boiling contaminants (e.g., residual nitromethane) .
Advanced: What methodologies are effective in achieving enantiomeric excess in azabicycloheptane derivatives during catalytic processes?
Answer:
- Pseudo-enantiomeric ligands : Using ligands with complementary steric profiles (e.g., (1R,4R,5S)- vs. (1S,4S,5R)-azabicyclo[3.2.1]octanes) improves enantioselectivity in asymmetric catalysis .
- Dynamic kinetic resolution : Combining chiral catalysts (e.g., Ru-BINAP complexes) with racemization agents enhances ee in cycloadditions .
- Temperature control : Lowering reaction temperatures (−20°C to 0°C) reduces epimerization risks during Boc deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
